![molecular formula C18H14N2O5 B2681149 2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid CAS No. 327091-28-1](/img/no-structure.png)
2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Applications De Recherche Scientifique
Synthesis and Reactivity
This compound is part of a class of chemicals that undergo specific reactions due to the functional groups present in their structure. For instance, the methoxycarbonyl and dihydroquinazolinyl groups suggest its potential for cyclization and interaction with bases or nucleophiles. A study detailed the cyclization of related compounds in the presence of bases, yielding anilides of hydroxyquinoline derivatives, indicating a pathway for generating structurally complex molecules from simpler precursors (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Antimicrobial Activity
The structural motif of 2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid is similar to that of quinazolinone derivatives, which have been explored for their antimicrobial properties. Research has demonstrated that quinazolinone compounds exhibit significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid' involves the synthesis of the intermediate 7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde, which is then reacted with 2-bromomethylbenzoic acid to yield the final product.", "Starting Materials": [ "2-bromomethylbenzoic acid", "2-amino-3-methoxycarbonylbenzoic acid", "sodium hydride", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde", "a. Dissolve 2-amino-3-methoxycarbonylbenzoic acid (1.0 g, 5.4 mmol) in acetic anhydride (10 mL) and add sulfuric acid (0.5 mL).", "b. Heat the mixture at 100°C for 1 hour.", "c. Cool the mixture to room temperature and pour it into ice-cold water (50 mL).", "d. Collect the precipitate by filtration and wash it with water.", "e. Dissolve the precipitate in ethanol (10 mL) and add sodium hydride (0.2 g, 5.4 mmol).", "f. Heat the mixture at 80°C for 1 hour.", "g. Cool the mixture to room temperature and add water (50 mL).", "h. Collect the precipitate by filtration and wash it with water.", "i. Dissolve the precipitate in ethanol (10 mL) and add sodium nitrite (0.3 g, 4.3 mmol) in water (5 mL).", "j. Add hydrochloric acid (1.0 mL) dropwise to the mixture at 0°C.", "k. Stir the mixture at 0°C for 30 minutes.", "l. Collect the precipitate by filtration and wash it with water.", "m. Dissolve the precipitate in ethanol (10 mL) and add sodium hydroxide (0.2 g, 5.4 mmol) in water (5 mL).", "n. Heat the mixture at 80°C for 1 hour.", "o. Cool the mixture to room temperature and collect the precipitate by filtration.", "Step 2: Synthesis of 2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid", "a. Dissolve 7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde (0.5 g, 2.2 mmol) and 2-bromomethylbenzoic acid (0.7 g, 2.2 mmol) in ethanol (10 mL).", "b. Add sodium hydride (0.1 g, 2.2 mmol) to the mixture and stir it at room temperature for 1 hour.", "c. Pour the mixture into water (50 mL) and acidify it with hydrochloric acid.", "d. Collect the precipitate by filtration and wash it with water.", "e. Dry the precipitate under vacuum to obtain the final product." ] } | |
Numéro CAS |
327091-28-1 |
Formule moléculaire |
C18H14N2O5 |
Poids moléculaire |
338.319 |
Nom IUPAC |
2-[(7-methoxycarbonyl-4-oxo-3H-quinazolin-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C18H14N2O5/c1-25-18(24)11-6-7-13-14(8-11)19-15(20-16(13)21)9-10-4-2-3-5-12(10)17(22)23/h2-8H,9H2,1H3,(H,22,23)(H,19,20,21) |
Clé InChI |
ORZHVONLWFVLRA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)CC3=CC=CC=C3C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



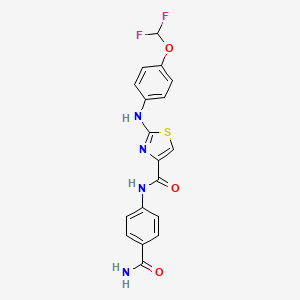
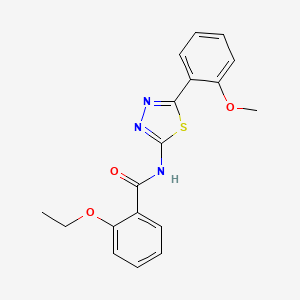
![8-(2-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681071.png)
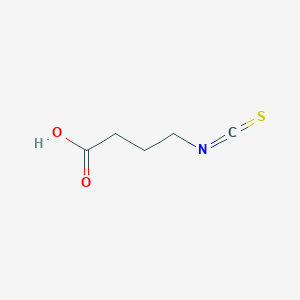
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(2-methylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2681073.png)
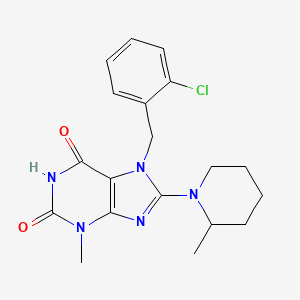
![3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2681077.png)
![(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine](/img/structure/B2681078.png)
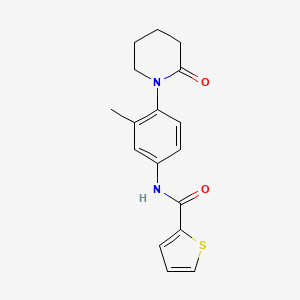

![Methyl 3-(2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate](/img/structure/B2681083.png)
![4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2681085.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2681088.png)
